molecular formula C52H36N6O3 B4627220 (4-{[3-(4-{4-[7-(4-aminophenoxy)-3-phenyl-2-quinoxalinyl]phenoxy}phenyl)-2-phenyl-6-quinoxalinyl]oxy}phenyl)amine

(4-{[3-(4-{4-[7-(4-aminophenoxy)-3-phenyl-2-quinoxalinyl]phenoxy}phenyl)-2-phenyl-6-quinoxalinyl]oxy}phenyl)amine

Cat. No.: B4627220
M. Wt: 792.9 g/mol
InChI Key: UTJKTTISSRAGDS-UHFFFAOYSA-N
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Description

(4-{[3-(4-{4-[7-(4-aminophenoxy)-3-phenyl-2-quinoxalinyl]phenoxy}phenyl)-2-phenyl-6-quinoxalinyl]oxy}phenyl)amine is a useful research compound. Its molecular formula is C52H36N6O3 and its molecular weight is 792.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 792.28488903 g/mol and the complexity rating of the compound is 1220. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Optical Properties

Quinoline and quinoxaline derivatives have been studied for their structural and optical properties, which are critical in the development of materials science and optical engineering. For instance, Zeyada et al. (2016) explored the structural and optical properties of 4H-pyrano[3,2-c]quinoline derivatives, highlighting their potential in creating materials with specific light absorption and emission characteristics (Zeyada, El-Nahass, & El-Shabaan, 2016).

Proton-Transfer Complexes and Biological Activities

The study of proton-transfer complexes formed from 4-aminoantipyrine with quinol and picric acid by Adam (2013) illustrates the biochemical significance of these interactions, offering insights into the removal of pharmaceutical residues from environments and assessing their antibacterial and antifungal activities (Adam, 2013).

Electrocatalysis and Oxidation Processes

Research on phenol derivatives, such as the study by Rhile and Mayer (2004), demonstrates the importance of concerted proton-coupled electron transfer processes, which are fundamental in understanding oxidative stress in biological systems and designing redox-active drugs (Rhile & Mayer, 2004).

Solid-Phase Synthesis of Heterocycles

The development of synthetic methodologies for heterocyclic compounds, as described by Dixon et al. (2005), provides a foundation for pharmaceutical synthesis, highlighting the versatility of quinoline and quinoxaline frameworks in drug development (Dixon, Wang, Lam, & Kurth, 2005).

Sensing and Detection Applications

Hazra et al. (2018) investigated the fluorescence sensing properties of quinoline-based isomers for metal ions, showcasing the utility of such compounds in environmental monitoring and analytical chemistry (Hazra, Roy, Mukherjee, Maiti, & Roy, 2018).

Properties

IUPAC Name

4-[3-[4-[4-[7-(4-aminophenoxy)-3-phenylquinoxalin-2-yl]phenoxy]phenyl]-2-phenylquinoxalin-6-yl]oxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H36N6O3/c53-37-15-23-41(24-16-37)60-43-27-29-45-47(31-43)57-51(49(55-45)33-7-3-1-4-8-33)35-11-19-39(20-12-35)59-40-21-13-36(14-22-40)52-50(34-9-5-2-6-10-34)56-46-30-28-44(32-48(46)58-52)61-42-25-17-38(54)18-26-42/h1-32H,53-54H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJKTTISSRAGDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)OC4=CC=C(C=C4)N)N=C2C5=CC=C(C=C5)OC6=CC=C(C=C6)C7=NC8=C(C=CC(=C8)OC9=CC=C(C=C9)N)N=C7C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H36N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

792.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-{[3-(4-{4-[7-(4-aminophenoxy)-3-phenyl-2-quinoxalinyl]phenoxy}phenyl)-2-phenyl-6-quinoxalinyl]oxy}phenyl)amine
Reactant of Route 2
(4-{[3-(4-{4-[7-(4-aminophenoxy)-3-phenyl-2-quinoxalinyl]phenoxy}phenyl)-2-phenyl-6-quinoxalinyl]oxy}phenyl)amine
Reactant of Route 3
(4-{[3-(4-{4-[7-(4-aminophenoxy)-3-phenyl-2-quinoxalinyl]phenoxy}phenyl)-2-phenyl-6-quinoxalinyl]oxy}phenyl)amine
Reactant of Route 4
(4-{[3-(4-{4-[7-(4-aminophenoxy)-3-phenyl-2-quinoxalinyl]phenoxy}phenyl)-2-phenyl-6-quinoxalinyl]oxy}phenyl)amine
Reactant of Route 5
Reactant of Route 5
(4-{[3-(4-{4-[7-(4-aminophenoxy)-3-phenyl-2-quinoxalinyl]phenoxy}phenyl)-2-phenyl-6-quinoxalinyl]oxy}phenyl)amine
Reactant of Route 6
Reactant of Route 6
(4-{[3-(4-{4-[7-(4-aminophenoxy)-3-phenyl-2-quinoxalinyl]phenoxy}phenyl)-2-phenyl-6-quinoxalinyl]oxy}phenyl)amine

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